
Cefadroxil monohydrate
Vue d'ensemble
Description
Cefadroxil monohydrate is a first-generation cephalosporin antibiotic, known for its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacterial infections. This compound is particularly used in the treatment of mild to moderate infections such as those affecting the respiratory tract, urinary tract, skin, and soft tissues . This compound is a bactericidal antibiotic, meaning it works by killing bacteria rather than merely inhibiting their growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cefadroxil monohydrate is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the acylation of 7-aminocephalosporanic acid with 4-hydroxyphenylglycine to form cefadroxil. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the intermediate and final products .
Industrial Production Methods: In industrial settings, this compound is produced by fermenting specific strains of bacteria that produce 7-aminocephalosporanic acid. This intermediate is then chemically modified through acylation and other reactions to produce cefadroxil. The final product is purified through crystallization and other separation techniques to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Cefadroxil monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: In acidic or basic conditions, cefadroxil can undergo hydrolysis, breaking down into its constituent parts.
Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and either an acid (like hydrochloric acid) or a base (like sodium hydroxide).
Oxidation: Can involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Often involves reagents like acyl chlorides or other electrophiles.
Major Products Formed:
Applications De Recherche Scientifique
Clinical Applications
Cefadroxil is indicated for several clinical conditions:
- Urinary Tract Infections : Effective against uncomplicated lower urinary tract infections caused by Escherichia coli, Proteus mirabilis, and Klebsiella species. The typical dosage is 1-2 g per day .
- Skin and Skin Structure Infections : Used to treat infections caused by staphylococci and streptococci with a recommended dosage of 1 g daily .
- Pharyngitis and Tonsillitis : Particularly effective for group A beta-hemolytic streptococcal infections, with a dosage of 1 g daily for 10 days .
Comparative Studies
A meta-analysis comparing cefadroxil monohydrate with penicillin V in treating group A beta-hemolytic streptococcal pharyngitis demonstrated that cefadroxil had significantly better response rates (91.8% vs. 81.3%) in terms of overall cure rates . Additionally, bacteriologic cure rates were higher with cefadroxil (92.6% vs. 81.4%). Adverse events were infrequent and similar between both treatments, indicating that cefadroxil is a safe alternative to penicillin V .
Pediatric Applications
In pediatric populations, cefadroxil has shown comparable efficacy to penicillin G in treating impetigo and pharyngitis. A study involving 150 children demonstrated a bacterial cure rate of 90% for those treated with cefadroxil compared to 76% for those receiving penicillin .
Pharmacokinetics
Cefadroxil exhibits favorable pharmacokinetic properties, allowing for once-daily dosing in many cases. Its bioavailability can be influenced by food intake; however, it remains effective whether taken with or without food .
Table 1: Indications and Dosages of this compound
Condition | Recommended Dosage | Duration |
---|---|---|
Uncomplicated UTI | 1-2 g/day | Varies |
Skin Infections | 1 g/day | Varies |
Pharyngitis/Tonsillitis | 1 g/day for 10 days | 10 days |
Pediatric UTI | 30 mg/kg/day | Varies |
Table 2: Efficacy Comparison of Cefadroxil vs. Penicillin V
Outcome | Cefadroxil (%) | Penicillin V (%) |
---|---|---|
Overall Cure Rate | 91.8 | 81.3 |
Bacteriologic Cure Rate | 92.6 | 81.4 |
Clinical Cure Rate | 90.5 | 90.2 |
Mécanisme D'action
Cefadroxil monohydrate exerts its antibacterial effects by binding to penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall biosynthesis. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
- Cephalexin
- Cephradine
- Cefazolin
- Cefaclor
Cefadroxil monohydrate’s unique stability and pharmacokinetic properties make it a valuable antibiotic in both clinical and research settings.
Activité Biologique
Cefadroxil monohydrate is a semi-synthetic, first-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, efficacy in clinical settings, and comparative studies with other antibiotics.
Cefadroxil exerts its antibacterial effects primarily by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the synthesis of mucopeptide, a critical component of the cell wall, leading to cell lysis and death. The specific PBPs targeted by cefadroxil include PBP 1A and PBP 3 in Streptococcus pneumoniae, which are essential for maintaining cell wall integrity .
Pharmacokinetics
Cefadroxil is well-absorbed following oral administration, with food having no significant impact on its absorption. The drug reaches peak serum concentrations approximately one hour post-administration. In pediatric populations, studies have shown that cefadroxil maintains effective serum levels even when administered with milk, indicating good bioavailability . The average half-life of cefadroxil is approximately 1.3 to 1.5 hours, allowing for flexible dosing schedules .
Comparative Efficacy
A meta-analysis comparing this compound with penicillin V for treating group A beta-hemolytic streptococcal (GABHS) pharyngitis demonstrated that cefadroxil had significantly higher overall cure rates (91.8% vs. 81.3%) and bacteriologic cure rates (92.6% vs. 81.4%) than penicillin V . Another study highlighted that children treated with cefadroxil achieved a combined cure rate of 96%, compared to 81% for those receiving penicillin, underscoring cefadroxil's potential as an effective alternative in pediatric infections .
Case Studies
In a randomized controlled trial involving children with impetigo, cefadroxil was found to be as effective as penicillin G in curing lesions and preventing new infections . Additionally, in vitro studies indicated that cefadroxil exhibited comparable efficacy to cephalexin against various clinical isolates, further supporting its use as a reliable antibiotic in treating bacterial infections .
Comparative Studies and Resistance Profiles
Cefadroxil's activity against resistant strains has been explored through various studies. Its efficacy was compared against other first-generation cephalosporins like cephalexin and cephradine. Results indicated that cefadroxil was more effective against Streptococcus pyogenes and similarly effective against Staphylococcus aureus and several Gram-negative species . Moreover, it has been noted that while many Gram-positive organisms can produce beta-lactamase enzymes that confer resistance to beta-lactam antibiotics, cefadroxil remains effective due to its structural properties that enhance its stability against such enzymatic degradation .
Summary Table of Efficacy Rates
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGTKLJZSQCCD-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022749 | |
Record name | Cefadroxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.99e-01 g/L | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like all beta-lactam antibiotics, cefadroxil binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefadroxil interferes with an autolysin inhibitor. | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50370-12-2, 66592-87-8 | |
Record name | Cefadroxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50370-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefadroxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cefadroxil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cefadroxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefadroxil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFADROXIL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q525PA8JJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 °C | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.